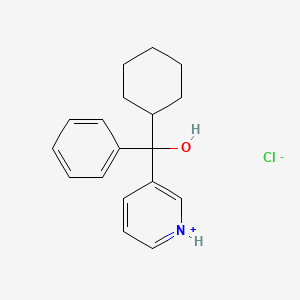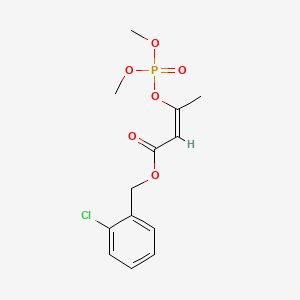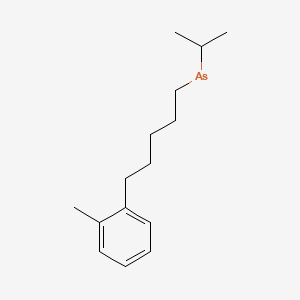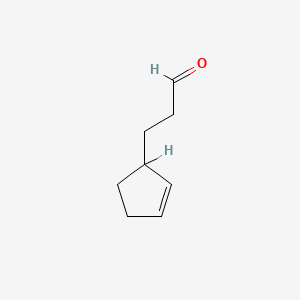
alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl alcohol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl alcohol hydrochloride: is a chemical compound with a complex structure, featuring a cyclohexyl group, a pyridyl group, and a benzyl alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl alcohol hydrochloride typically involves multiple steps, starting with the preparation of the core structure. The cyclohexyl and pyridyl groups are introduced through specific reactions, followed by the addition of the benzyl alcohol moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl alcohol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the pyridyl group to a piperidine ring.
Substitution: The aromatic rings can undergo substitution reactions, introducing different substituents to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl alcohol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl alcohol hydrochloride include:
- alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl alcohol
- alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl chloride
- alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl bromide
Uniqueness
What sets this compound apart from these similar compounds is its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in biological and medicinal research.
Propiedades
Número CAS |
63990-91-0 |
|---|---|
Fórmula molecular |
C18H22ClNO |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
cyclohexyl-phenyl-pyridin-1-ium-3-ylmethanol;chloride |
InChI |
InChI=1S/C18H21NO.ClH/c20-18(15-8-3-1-4-9-15,16-10-5-2-6-11-16)17-12-7-13-19-14-17;/h1,3-4,7-9,12-14,16,20H,2,5-6,10-11H2;1H |
Clave InChI |
RLADIDBSFKIKLB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(C2=CC=CC=C2)(C3=C[NH+]=CC=C3)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-({[7-(Prop-2-EN-1-YL)trideca-1,4,8-trien-3-YL]oxy}carbonyl)cyclohex-3-ene-1-carboxylate](/img/structure/B14507061.png)
![4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid](/img/structure/B14507062.png)
![2,2'-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14507068.png)








![2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14507138.png)

![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)
